molecular formula C11H17ClN2O B3083207 N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine CAS No. 1138-12-1

N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine

Cat. No. B3083207
CAS RN: 1138-12-1
M. Wt: 228.72 g/mol
InChI Key: CMUFWMVTLAIMBN-UHFFFAOYSA-N
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Description

“N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine” is a chemical compound with the CAS Number: 946729-64-2. It has a molecular weight of 228.72 . The IUPAC name for this compound is N-[3-(4-amino-2-chlorophenoxy)propyl]-N,N-dimethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17ClN2O/c1-14(2)6-3-7-15-11-5-4-9(13)8-10(11)12/h4-5,8H,3,6-7,13H2,1-2H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C11H17ClN2O . It has a molecular weight of 228.72 .

Scientific Research Applications

  • Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, related to N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine, have been characterized as potential pesticides. These compounds have been studied using X-ray powder diffraction to determine their diffraction data, experimental relative peak intensities, and Miller indices, as well as unit-cell parameters (Olszewska, Tarasiuk, & Pikus, 2009).

  • Chemical Synthesis : In the field of chemical synthesis, derivatives of this compound have been synthesized, such as 14C-clorgyline and 14C-L deprenyl, using the Mannich reaction. These compounds are important in the study of monoamine oxidase and have applications in pharmaceutical research (Fowler, 1978).

  • Environmental Water Sample Analysis : A derivative of N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used as a molecular probe for trace measurement of carbonyl compounds in water samples. This indicates its utility in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

  • Photochemical Transformations : Studies on photochemical behavior of certain amino-substituted compounds, related to this compound, have shown that they undergo transformations under ultraviolet irradiation, leading to the formation of various isomers and dimers. This has implications in photochemistry and material science (Williams, Carlson, Adel, & Reynolds, 1965).

  • Antioxidant Activity : The synthesis of certain ammonium salts derived from N,N-dimethylaminopropyl derivatives has been reported, with some exhibiting significant antioxidant activity. This suggests potential applications in biological and medical research (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).

  • Material Science : A novel cationic polymer derived from N-[3-(dimethylamino)propyl] methacrylamide, which can switch from a cationic to a zwitterionic form upon light irradiation, has been synthesized. This has applications in material science, particularly in interactions with DNA and bacterial cells (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-chloro-2-[3-(dimethylamino)propoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUFWMVTLAIMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine
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